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Introduction

Cyclic di-adenosine monophosphate (c-di-AMP) is a bacterial second messenger that has

emerged as a potent vaccine adjuvant.[1][2] As a pathogen-associated molecular pattern

(PAMP), it is recognized by the host's innate immune system, triggering a robust immune

response that enhances both the magnitude and quality of the adaptive response to co-

administered antigens.[1][2] Its ability to stimulate strong humoral and cellular immunity,

including balanced T helper (Th)1, Th2, and Th17 responses, makes it a versatile candidate for

vaccines against a wide range of pathogens.[3][4][5]

Mechanism of Action

c-di-AMP exerts its adjuvant effects primarily through the activation of the STING (Stimulator of

Interferon Genes) pathway.[6][7][8] Upon entering the cytoplasm of an antigen-presenting cell

(APC) such as a dendritic cell or macrophage, c-di-AMP directly binds to the STING protein

located on the endoplasmic reticulum.[8][9][10] This binding event initiates a conformational

change in STING, leading to its translocation and the recruitment and activation of TANK-

binding kinase 1 (TBK1).[11] TBK1, in turn, phosphorylates Interferon Regulatory Factor 3

(IRF3), which then dimerizes and translocates to the nucleus to drive the expression of Type I

interferons (e.g., IFN-β).[3][11] This signaling cascade also activates the NF-κB pathway,

leading to the production of pro-inflammatory cytokines.[11][12] The resulting cytokine milieu

and the upregulation of co-stimulatory molecules on APCs are critical for priming potent

antigen-specific T and B cell responses.[3][9]
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Caption: c-di-AMP activates the STING pathway, leading to IFN and cytokine production.

Data Presentation
The following tables summarize quantitative data from murine studies investigating c-di-AMP

as a vaccine adjuvant.

Table 1: Summary of c-di-AMP Diammonium Adjuvant Dosing and Administration in Mice
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Mouse Strain Antigen
c-di-AMP Dose
per Mouse

Route of
Administration

Key Findings

BALB/c
β-Galactosidase

(β-Gal)
5 µg

Intramuscular

(i.m.)

Combined with

alum, c-di-AMP

promoted a

balanced

IgG1/IgG2a

antibody

response and

enhanced Th1,

Th2, and Th17

cytokine

production.[6]

C57BL/6
Ovalbumin

(OVA)
Not specified

Subcutaneous

(s.c.)

c-di-AMP

induced

significantly

stronger CTL,

Th1, and IFNγ-

producing CD8+

memory T cell

responses

compared to a

poly(I:C)/CpG

formulation.[13]
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C57BL/6
Ovalbumin

(OVA)
10 µg Pulmonary

Co-

administration

with chitosan-

OVA

nanoparticles

resulted in strong

proliferation of

CD8+ T cells and

a Th1/Th17-

dominated

cytokine profile.

[14]

General N/A 5 - 50 µg
Mucosal or

Parenteral

Recommended

working

concentration for

in vivo mouse

studies.[4]

Table 2: Immunological Outcomes with c-di-AMP Adjuvanted Vaccines in Mice
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Immune Parameter Adjuvant Group Result Key Observation

Antigen-Specific IgG c-di-AMP Significantly Increased

c-di-AMP is a potent

stimulator of humoral

immunity, leading to

high antibody titers.[6]

[13]

IgG1/IgG2a Ratio Alum only > 40 (Th2-biased)

Alum primarily drives

a Th2-type response,

characterized by high

levels of IgG1.[5][6]

Alum + c-di-AMP
~ 3 (Balanced

Th1/Th2)

The addition of c-di-

AMP shifts the

immune response

towards a more

balanced Th1/Th2

profile, increasing the

production of IgG2a.

[6]

T-Cell Proliferation c-di-AMP Significantly Increased

Splenocytes from

immunized mice show

enhanced proliferation

upon re-stimulation

with the antigen.[3]

[14]

Th1 Cytokines (IFN-γ,

IL-2)

c-di-AMP or Alum + c-

di-AMP
Significantly Increased

Indicates a strong

cellular immune

response, crucial for

clearing intracellular

pathogens.[6]

Th2 Cytokines (IL-4,

IL-5)
Alum + c-di-AMP Significantly Increased

Demonstrates that c-

di-AMP can enhance

Th2 responses in

combination with other

adjuvants.[6]
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Th17 Cytokines (IL-

17A)

c-di-AMP or Alum + c-

di-AMP
Significantly Increased

Suggests induction of

an inflammatory

response important for

mucosal immunity and

defense against

extracellular bacteria

and fungi.[6][14]

CTL Response c-di-AMP Significantly Increased

c-di-AMP is effective

at inducing cytotoxic T

lymphocyte (CTL)

responses through

mechanisms like

cross-priming.[6][13]

Experimental Workflow
A typical in vivo study to evaluate c-di-AMP as a vaccine adjuvant in mice follows a structured

workflow from immunization to immunological analysis.
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Caption: Standard workflow for mouse immunization and subsequent immunological analysis.

Detailed Experimental Protocols
Protocol 1: Preparation and Administration of c-di-AMP Adjuvanted Vaccine
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This protocol describes the preparation of a vaccine formulation containing c-di-AMP
diammonium salt and a soluble protein antigen for administration in mice.

Materials:

c-di-AMP diammonium salt, VacciGrade™ or equivalent sterile, endotoxin-low grade

(InvivoGen, Creative Diagnostics).[4][12]

Soluble protein antigen of interest.

Sterile, endotoxin-free physiological saline or phosphate-buffered saline (PBS).

Sterile microcentrifuge tubes and syringes.

Procedure:

Reconstitution of c-di-AMP:

Aseptically add sterile, endotoxin-free physiological water or saline to the lyophilized c-di-

AMP vial to achieve a desired stock concentration (e.g., 2 mg/mL).[4]

Mix gently by pipetting up and down until fully dissolved. Avoid vigorous vortexing.

Prepare single-use aliquots and store at -20°C for up to 6 months to avoid repeated

freeze-thaw cycles.[4]

Vaccine Formulation:

On the day of immunization, thaw an aliquot of the c-di-AMP stock solution.

In a sterile microcentrifuge tube, combine the required volume of antigen solution with the

desired dose of c-di-AMP (typically 5-10 µg per mouse).

Add sterile saline or PBS to reach the final injection volume (e.g., 50 µL for intramuscular

or 100 µL for subcutaneous injection).

Mix gently by flicking the tube or brief, low-speed vortexing. Keep the formulation on ice

until administration.
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Administration to Mice:

Intramuscular (i.m.): Inject 50 µL of the vaccine formulation into the tibialis anterior or

quadriceps muscle of an anesthetized mouse.

Subcutaneous (s.c.): Inject 100 µL of the formulation into the scruff of the neck or the base

of the tail.

Intranasal (i.n.): Under light anesthesia, administer 10-20 µL of the formulation into each

nostril, allowing the mouse to inhale the liquid.

Protocol 2: Measurement of Antigen-Specific Antibodies by ELISA

This protocol outlines the steps for a standard indirect ELISA to quantify antigen-specific IgG,

IgG1, and IgG2a titers in mouse serum.[1][15][16]

Materials:

96-well high-binding ELISA plates.

Coating buffer (e.g., Carbonate-Bicarbonate buffer, pH 9.6).

Wash buffer (PBS with 0.05% Tween-20, PBS-T).

Blocking buffer (e.g., PBS-T with 2-5% non-fat dry milk or BSA).

HRP-conjugated secondary antibodies (goat anti-mouse IgG, IgG1, IgG2a).

TMB (3,3’,5,5’-Tetramethylbenzidine) substrate.

Stop solution (e.g., 2 M H₂SO₄).

Microplate reader.

Procedure:

Plate Coating: Coat wells with 100 µL of antigen solution (1-5 µg/mL in coating buffer) and

incubate overnight at 4°C.[16]
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Washing: Discard the coating solution and wash plates 3 times with wash buffer.

Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room

temperature (RT).

Sample Incubation: Discard blocking buffer and wash plates 3 times. Add 100 µL of serially

diluted mouse serum (starting at 1:50 or 1:100 in blocking buffer) to the wells. Incubate for 2

hours at RT.

Secondary Antibody Incubation: Wash plates 5 times. Add 100 µL of the appropriate HRP-

conjugated secondary antibody diluted in blocking buffer. Incubate for 1 hour at RT.

Development: Wash plates 5 times. Add 100 µL of TMB substrate to each well and incubate

in the dark for 15-30 minutes.

Stopping and Reading: Stop the reaction by adding 50 µL of stop solution. Read the optical

density (OD) at 450 nm within 30 minutes.

Analysis: The antibody titer is typically defined as the reciprocal of the highest serum dilution

that gives an OD value above a pre-determined cut-off (e.g., 2-3 times the OD of pre-

immune serum).

Protocol 3: Measurement of Antigen-Specific T-Cell Responses by ELISPOT

This protocol is for an IFN-γ ELISPOT assay to enumerate antigen-specific T cells from

immunized mouse splenocytes.[17][18]

Materials:

96-well PVDF membrane ELISPOT plates.

Anti-mouse IFN-γ capture antibody.

Biotinylated anti-mouse IFN-γ detection antibody.

Streptavidin-Alkaline Phosphatase (AP) or -HRP conjugate.

BCIP/NBT or AEC substrate.
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Complete RPMI-1640 medium.

Antigen or specific peptides for re-stimulation.

Concanavalin A (positive control).

Procedure:

Plate Coating: Pre-wet the ELISPOT plate membrane with 35% ethanol, wash with sterile

PBS, then coat with anti-mouse IFN-γ capture antibody overnight at 4°C.[18]

Cell Preparation: On the day of the assay, prepare a single-cell suspension of splenocytes

from immunized mice. Lyse red blood cells using ACK lysis buffer. Wash and resuspend cells

in complete RPMI medium.

Cell Plating and Stimulation: Wash and block the coated plate with complete RPMI medium.

Add splenocytes to wells (e.g., 2.5 x 10⁵ to 5 x 10⁵ cells/well). Add the specific antigen,

peptide pool, or medium (negative control) to the respective wells.

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

Detection: Discard cells and wash the plate with PBS-T. Add biotinylated anti-mouse IFN-γ

detection antibody and incubate for 2 hours at RT.

Enzyme Conjugation: Wash the plate and add Streptavidin-AP or -HRP conjugate. Incubate

for 1 hour at RT.

Spot Development: Wash the plate and add the appropriate substrate. Monitor for the

appearance of spots. Stop the reaction by washing thoroughly with distilled water.

Analysis: Allow the plate to dry completely. Count the spots in each well using an automated

ELISPOT reader. Results are expressed as spot-forming units (SFU) per million cells.
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Caption: c-di-AMP enhances immunity by activating APCs to effectively prime T and B cells.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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